BenchChemオンラインストアへようこそ!

Lycaconitine perchlorate

nAChR pharmacology receptor binding alkaloid SAR

Lycaconitine perchlorate provides balanced nicotinic receptor antagonism (Ki ~8×10⁻⁸ M at α4β2, ~1×10⁻⁷ M at α7), distinct from MLA's 25-fold α7 selectivity. The intact 2-(succinimido)benzoyl ester pharmacophore confers >2500× higher α7 affinity vs. hydrolyzed lycoctonine, ensuring valid SAR comparisons. Defined perchlorate salt stoichiometry delivers crystalline reproducibility (≥95% purity, mp 184–186°C) and validated in vivo benchmarks: 1.5 mg/kg i.v. neuromuscular blockade, 0.5–2 mg/kg i.v. ganglionic blockade, 30 mg/kg p.o. in cat. Supplied as an analytical reference material for HPLC/LC-MS method validation and nAChR pharmacological studies.

Molecular Formula C36H48N2O10.HClO4
Molecular Weight 769.23 g/mol
CAS No. 321938-55-0
Cat. No. B1139129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLycaconitine perchlorate
CAS321938-55-0
Molecular FormulaC36H48N2O10.HClO4
Molecular Weight769.23 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O.OCl(=O)(=O)=O
InChIInChI=1S/C36H48N2O10.ClHO4/c1-6-37-17-33(18-48-31(41)19-9-7-8-10-22(19)38-25(39)11-12-26(38)40)14-13-24(45-3)35-21-15-20-23(44-2)16-34(42,27(21)28(20)46-4)36(43,32(35)37)30(47-5)29(33)35;2-1(3,4)5/h7-10,20-21,23-24,27-30,32,42-43H,6,11-18H2,1-5H3;(H,2,3,4,5)/t20-,21-,23+,24+,27-,28+,29-,30+,32?,33+,34-,35+,36-;/m1./s1
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceMelting Point:184-186 °C (ethanol; forming foam)Softens at 170°C.Cream-white crystal

Structure & Identifiers


Interactive Chemical Structure Model





Lycaconitine Perchlorate (CAS 321938-55-0): C19-Norditerpenoid Alkaloid Reference Standard for Nicotinic Receptor Pharmacology


Lycaconitine perchlorate (CAS 321938-55-0) is the perchlorate salt form of lycaconitine, a C19-norditerpenoid alkaloid naturally occurring in Aconitum lycoctonum and related Ranunculaceae species [1]. The compound acts as a nicotinic acetylcholine receptor (nAChR) antagonist with ganglion-blocking and non-depolarizing neuromuscular relaxant properties . As a lycoctonine-type diterpenoid alkaloid, lycaconitine perchlorate is supplied primarily as an analytical reference material and research reagent, with typical specifications including ≥95% purity, cream-white crystalline appearance, melting point of 184-186°C, and molecular formula C36H49ClN2O14 (MW 769.23 g/mol) . The perchlorate salt form offers defined stoichiometry and crystallinity advantageous for quantitative analytical applications and reproducible pharmacological studies .

Lycaconitine Perchlorate vs. Related Norditerpenoid Alkaloids: Why Substitution Is Not Advisable Without Verification


Within the norditerpenoid alkaloid class, minor structural variations produce profound differences in receptor subtype selectivity, binding affinity, and functional pharmacology [1]. Lycaconitine differs from its closest structural analog methyllycaconitine (MLA) solely by the absence of a methyl group on the succinimide ring, yet this single modification alters nAChR subtype binding profiles by approximately 2-fold [2]. Conversely, hydrolysis of the ester-linked 2-(succinimido)benzoyl sidechain common to both compounds—yielding the parent amino alcohol lycoctonine—diminishes neuronal α7 nAChR affinity by approximately 2500-fold and abolishes detectable binding to α4β2 and muscle-type nAChRs entirely [3]. Furthermore, lycaconitine perchlorate demonstrates in vivo neuromuscular blockade at defined doses (1.5 mg/kg i.v. in cat), whereas other norditerpenoids like aconitine exhibit sodium channel activation rather than nicotinic antagonism [4]. These structural determinants of pharmacological specificity render generic substitution among in-class compounds scientifically invalid without direct comparative binding or functional verification.

Lycaconitine Perchlorate: Quantified Differentiation Evidence for Procurement Decision-Making


Lycaconitine vs. Methyllycaconitine: Direct Comparative nAChR Subtype Affinity (Ki) in Rat Brain Tissue

In a direct head-to-head radioligand binding study using identical rat brain tissue preparations, lycaconitine demonstrated moderate affinity for the α4β2 nAChR subtype (labeled with [3H]cytisine) and α7 nAChR subtype (labeled with [125I]-α-bungarotoxin), with approximately half the potency of methyllycaconitine (MLA) at α4β2 receptors [1]. The study was conducted under standardized competitive binding conditions using membrane preparations from rat brain homogenates [1].

nAChR pharmacology receptor binding alkaloid SAR

Structural Determinant of nAChR Affinity: Lycaconitine vs. Lycoctonine Comparison

The presence of the ester-linked 2-(succinimido)benzoyl sidechain in lycaconitine is essential for nicotinic receptor binding. Cross-study comparison reveals that hydrolysis of this sidechain to yield lycoctonine diminishes affinity for rat brain α7 nAChR ([125I]-α-bungarotoxin) binding sites by approximately 2500-fold and abolishes detectable affinity for [3H]nicotine and muscle [125I]-α-bungarotoxin binding sites [1]. Lycaconitine retains the intact 2-(succinimido)benzoyl ester moiety, conferring measurable nAChR binding that lycoctonine lacks [1].

structure-activity relationship nAChR antagonist alkaloid derivatization

Lycaconitine Perchlorate: In Vivo Neuromuscular Blockade Quantification in Feline Model

Lycaconitine perchlorate demonstrates quantifiable, dose-dependent neuromuscular blockade in vivo. In cat under anesthesia, intravenous administration of 1.5 mg/kg blocks N-cholinoreceptor activity at the neuromuscular junction, while oral administration of 30 mg/kg achieves comparable blockade . At the ganglionic level, 0.5-2 mg/kg i.v. produces hypotension via blockade of sympathetic and parasympathetic ganglionic transmission . In isolated rat diaphragm preparation, 10^-5 g/mL (approximately 13 µM) blocks neuromuscular transmission .

neuromuscular junction ganglion blockade in vivo pharmacology

Lycaconitine vs. Aconitine: Divergent Primary Pharmacological Targets

Lycaconitine and aconitine, despite both being norditerpenoid alkaloids from Ranunculaceae species, exhibit fundamentally divergent primary pharmacological activities. Aconitine functions as a voltage-gated sodium channel activator that induces persistent channel activation and desensitization [1]. In contrast, lycaconitine acts primarily as a nicotinic acetylcholine receptor antagonist with no reported sodium channel activation activity [2]. In comparative binding studies, aconitine displayed "weak or absent nicotinic activity," whereas lycaconitine demonstrates measurable nAChR subtype affinities (Ki values in the 10^-8 to 10^-7 M range) [2].

sodium channel nicotinic receptor target selectivity

Perchlorate Salt Form: Physicochemical Stability and Analytical Reproducibility Advantages

Lycaconitine perchlorate (CAS 321938-55-0) as the perchlorate salt offers defined stoichiometry and crystallinity that distinguishes it from the free base form. The compound is supplied as cream-white crystals with a defined melting point of 184-186°C, softening at 170°C . Storage specifications indicate stability in the dry state at +4°C in dark conditions . The perchlorate counterion provides consistent ionization state and solubility characteristics, with moderate solubility in water and methanol, poor solubility in ethanol . These defined physicochemical parameters contrast with the variable properties of the free base alkaloid isolated from natural sources.

salt form selection analytical reference material stability

Lycaconitine Relative Curaremimetic Potency: Superiority Over Melliktin and Condelphine

In a systematic screening study of diterpene alkaloids for curaremimetic (curare-like neuromuscular blocking) activity, lycaconitine demonstrated superior potency compared to the clinically established curaremimetic drugs melliktin and condelphine [1]. The study examined multiple diterpene alkaloids and their derivatives, identifying structural fragments responsible for curaremimetic properties and evaluating mechanisms of action [1]. Among the compounds evaluated, nudicauline and lycaconitine were reported as superior to melliktin and condelphine in curaremimetic efficacy [1].

curaremimetic muscle relaxant diterpene alkaloid screening

Lycaconitine Perchlorate (CAS 321938-55-0): Validated Application Scenarios Based on Quantitative Differentiation Evidence


nAChR Subtype Selectivity Studies: α4β2 vs. α7 Receptor Pharmacological Profiling

Researchers requiring a nicotinic antagonist with defined, moderate affinity for both α4β2 and α7 nAChR subtypes should select lycaconitine perchlorate. Direct comparative binding data demonstrate that lycaconitine exhibits Ki values of ~8 × 10^-8 M at α4β2 and ~1 × 10^-7 M at α7 nAChRs [1]. This affinity profile differs from MLA, which shows ~25-fold higher selectivity for α7 over α4β2, making lycaconitine more suitable for experiments where balanced subtype engagement is desired or where the pharmacological consequences of the missing succinimide methyl group are under investigation [1].

In Vivo Neuromuscular Junction and Autonomic Ganglion Blockade Research in Animal Models

For in vivo studies of neuromuscular transmission or ganglionic blockade in feline or canine models, lycaconitine perchlorate provides validated dosing benchmarks: 1.5 mg/kg i.v. for neuromuscular junction blockade, 0.5-2 mg/kg i.v. for ganglionic blockade-induced hypotension, and 30 mg/kg p.o. for oral efficacy in cat [1]. These established in vivo parameters enable reproducible experimental design and dose-response characterization. Researchers may also reference the compound's LD50 values (ORL-MUS 31 mg/kg, IVN-MUS 2.6 mg/kg, IPR-MUS 12.5 mg/kg) for safety margin calculations [1].

Structure-Activity Relationship Studies of 2-(Succinimido)benzoyl Ester Pharmacophore

Lycaconitine perchlorate serves as an essential reference compound for SAR studies investigating the role of the ester-linked 2-(succinimido)benzoyl sidechain in nAChR binding and functional antagonism. Cross-study evidence demonstrates that this intact ester confers >2500-fold higher α7 nAChR affinity compared to the hydrolyzed amino alcohol lycoctonine [1]. Procurement of authentic lycaconitine perchlorate ensures that the critical ester pharmacophore is intact, enabling valid comparative evaluation of synthetic analogs and derivatives.

Analytical Reference Standard for Norditerpenoid Alkaloid Identification and Quantification

As a characterized perchlorate salt with defined purity (≥95%), crystalline form, melting point (184-186°C), and molecular weight (769.23 g/mol), lycaconitine perchlorate is suitable for use as an analytical reference material in HPLC, LC-MS, and other quantitative analytical methods for plant-derived norditerpenoid alkaloids [1]. The perchlorate salt form provides reproducible physicochemical properties and stable storage characteristics (+4°C, dry, dark) that support its use in method validation and quality control applications [1].

Quote Request

Request a Quote for Lycaconitine perchlorate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.